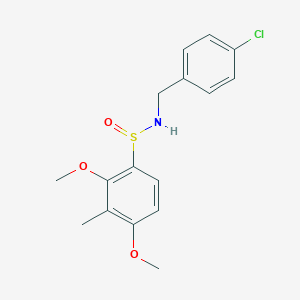

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

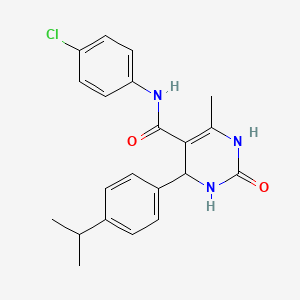

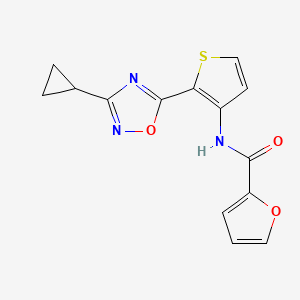

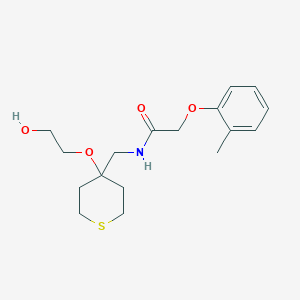

This compound is a complex organic molecule. It likely contains a sulfinamide group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group . The presence of the chlorobenzyl and dimethoxy groups suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorobenzyl chlorides and appropriate amines . The synthesis could involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The presence of the sulfinamide, chlorobenzyl, and dimethoxy groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure . These properties could be measured using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfonamide compounds have been the subject of synthesis and structural analysis to understand their chemical properties and potential applications. For example, studies on the synthesis, characterization, and computational analysis of newly synthesized sulfonamide molecules have been reported. These studies often involve detailed spectroscopic analysis, such as X-ray crystallography, to determine the molecular structure and explore intermolecular interactions within the crystal state. Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic properties of these compounds, guiding further chemical modifications and potential applications (Murthy et al., 2018).

Biological Activities

The biological activities of sulfonamide derivatives have been explored in various contexts, such as their interaction with DNA, genotoxicity, and anticancer properties. Research into mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds can bind to DNA and exhibit significant antiproliferative activity against human tumor cells. This suggests their potential as therapeutic agents in cancer treatment. The structure of the sulfonamide derivative is critical in determining its binding affinity to DNA and subsequent biological effects, highlighting the importance of chemical modification in drug design (González-Álvarez et al., 2013).

Electrophilic Reactions

The reactivity of sulfonamide compounds in electrophilic reactions has been investigated, revealing their potential in organic synthesis. For instance, studies on the electrophilic aromatic chlorination of sulfonamide compounds indicate different mechanistic pathways, depending on the conditions of the reaction. Such insights are valuable for synthetic chemists aiming to develop new methodologies for the selective functionalization of aromatic compounds (Appelbaum et al., 2001).

Wirkmechanismus

Target of Action

A structurally similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to targetCarbonic Anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential interactions of this compound with other compounds .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4-dimethoxy-3-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-11-14(20-2)8-9-15(16(11)21-3)22(19)18-10-12-4-6-13(17)7-5-12/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOABMDXXSBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)

![(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]](/img/structure/B2839197.png)